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Compound of Interest

Compound Name: TDN345

Cat. No.: B1662771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective agent TDN-345 and the

established drug nimodipine. While both compounds are classified as calcium channel

antagonists, the available data for TDN-345 is limited, suggesting its development may have

been discontinued. This comparison is based on the available preclinical data for TDN-345 and

the extensive body of research on nimodipine.

Executive Summary
Nimodipine is a well-characterized L-type calcium channel blocker with proven, albeit modest,

efficacy in improving neurological outcomes following subarachnoid hemorrhage.[1] Its

neuroprotective effects are attributed to both cerebral vasodilation and direct neuronal actions.

TDN-345, a novel calcium antagonist developed by Takeda Chemical Industries, showed

promising neuroprotective effects in preclinical models of cerebral ischemia in the late 1990s.

[2] However, a significant lack of subsequent research suggests its clinical development did not

advance. This guide presents the available data to offer a comparative perspective on their

neuroprotective potential.
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Parameter TDN-345 Nimodipine Animal Model Source

Mortality Rate
Dose-dependent

decrease
-

Transient global

cerebral

ischemia

(Mongolian

gerbil)

[2]

Neurological

Deficit Score

Dose-dependent

decrease

Improvement in

spatial cognition

Transient global

cerebral

ischemia

(Mongolian

gerbil) /

Repeated

cerebral

ischemia (rat)

[2]

Stroke

Recurrence
Decreased -

Stroke-Prone

Spontaneously

Hypertensive

Rats (SHRSP)

[2]

Local Cerebral

Glucose

Utilization

(LCGU)

Prevention of

reduction in

sensorimotor

cortex and locus

coeruleus

-

Stroke-Prone

Spontaneously

Hypertensive

Rats (SHRSP)

[2]

Neuronal Cell

Viability (in vivo)
-

95.46% ± 6.60%

in hippocampus

(vs. 47.50% ±

5.64% in

ischemia group)

Global cerebral

ischemia (rat)

Table 2: In Vitro Neuroprotective Efficacy
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Parameter TDN-345 Nimodipine In Vitro Model Source

Neuronal Cell

Death

Data not

available

Protection

against H2O2

and calcium

ionophore-

induced

neurotoxicity

PC12 cells

Neurite

Outgrowth

Data not

available

Induced neurite

outgrowth at >10

µM

PC12 cells

Excitotoxicity
Data not

available

Protective when

co-applied with

NMDA

Organotypic

hippocampal

slice cultures

Mechanism of Action
Both TDN-345 and nimodipine are calcium channel antagonists, but their detailed mechanisms

of neuroprotection may differ.

TDN-345: The primary mechanism of TDN-345 is described as a neuro-selective Ca2+

blocking action.[3] Preclinical studies suggest it improves cerebral glucose metabolism in

ischemic regions, which is crucial for neuronal survival.[2] An interesting finding from early

research is that TDN-345 can induce the synthesis and secretion of Nerve Growth Factor

(NGF) in vitro, suggesting a potential role in promoting neuronal survival and repair

independent of its calcium channel blocking activity.[4]

Nimodipine: Nimodipine's neuroprotective effects are multifaceted. As an L-type calcium

channel blocker, it prevents the excessive influx of calcium into neurons during ischemic

events, a key step in the excitotoxic cascade leading to cell death.[5] Beyond this primary

mechanism, nimodipine has been shown to:

Improve Cerebral Blood Flow: By dilating cerebral arterioles, nimodipine can enhance blood

flow to ischemic brain regions.[6]
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Reduce Microvasospasms: It has been shown to reduce the number of posthemorrhagic

microvasospasms, which can contribute to delayed cerebral ischemia.[7]

Activate Neurotrophic Signaling: Nimodipine can activate TrkB neurotrophin receptors,

mimicking the effects of brain-derived neurotrophic factor (BDNF) and promoting pro-survival

signaling pathways.[6]

Experimental Protocols
Transient Global Cerebral Ischemia in Mongolian Gerbils
(as applied for TDN-345 evaluation)[2]

Animal Model: Male Mongolian gerbils are used due to their incomplete circle of Willis, which

makes them susceptible to cerebral ischemia following carotid artery occlusion.[8][9][10][11]

[12]

Ischemia Induction: Anesthesia is induced, and the bilateral common carotid arteries are

exposed and occluded using clips for a specified duration (e.g., 15 minutes) to induce

transient global cerebral ischemia.[2]

Drug Administration: TDN-345 (0.1-1.0 mg/kg) or vehicle is administered orally at specific

time points, such as 60 minutes before ischemia and 90 minutes after reperfusion.[2]

Outcome Assessment:

Mortality: Monitored over a set period post-ischemia.

Neurological Deficit Score: Animals are assessed using a standardized scoring system to

evaluate neurological function.

Measurement of Local Cerebral Glucose Utilization
(LCGU) in Rats (as applied for TDN-345 evaluation)[2][7]
[13][14][15]

Animal Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) are used as a

model for cerebrovascular disease.[2]
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Drug Administration: TDN-345 (0.2 or 1.0 mg/kg) is administered orally once daily for a

specified period (e.g., 3 weeks) after the onset of stroke.[2]

LCGU Measurement: The [14C]2-deoxy-D-glucose method is employed.

A bolus of [14C]2-deoxy-D-glucose is injected intravenously.

Arterial blood samples are collected over time to measure plasma glucose and

radioactivity.

After a set time (e.g., 45 minutes), the animal is euthanized, and the brain is rapidly

frozen.

Brain sections are prepared for autoradiography to measure the local concentration of the

tracer in different brain regions.

LCGU is calculated based on the operational equation of the method.

In Vitro Neuroprotection Assay against Excitotoxicity
(Nimodipine)

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., PC12 cells) are cultured

under standard conditions.

Drug Pre-treatment: Cells are pre-incubated with various concentrations of nimodipine or

vehicle for a specified duration (e.g., 1 hour).

Induction of Excitotoxicity: A neurotoxic agent such as N-methyl-D-aspartate (NMDA) or

glutamate is added to the culture medium to induce excitotoxic cell death.

Assessment of Neuroprotection:

Cell Viability: Assessed using assays such as MTT or LDH release.

Apoptosis: Measured by techniques like TUNEL staining or caspase activity assays.
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Caption: Proposed neuroprotective mechanisms of TDN-345.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1662771?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cerebral Ischemia

Ca2+ Influx

Nimodipine

L-type Ca2+
Channels

Blocks

Cerebral
Arterioles

TrkB Receptor

Activates

Excitotoxicity

Neuronal Death

Vasodilation ↑ Cerebral
Blood Flow Neuroprotection

Pro-survival
Signaling

Inhibits

Click to download full resolution via product page

Caption: Multifaceted neuroprotective mechanisms of nimodipine.
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Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion
Nimodipine remains a clinically relevant neuroprotective agent, particularly in the context of

subarachnoid hemorrhage, with a well-documented, multi-modal mechanism of action. The

available preclinical data for TDN-345 from the late 1990s demonstrated its potential as a
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neuroprotective agent in models of cerebral ischemia, with a possibly unique mechanism

involving NGF induction. However, the absence of further published research makes it difficult

to draw definitive conclusions about its efficacy and safety profile compared to nimodipine. For

researchers in the field, the story of TDN-345 highlights the challenges of drug development,

where promising preclinical findings do not always translate to continued clinical investigation.

Future research into neuroprotective agents may benefit from exploring compounds with

multifaceted mechanisms of action similar to those of nimodipine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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